2-Methoxy-2-(oxan-4-yl)acetaldehyde
Description
2-Methoxy-2-(oxan-4-yl)acetaldehyde is an aliphatic aldehyde featuring a methoxy group and a tetrahydropyran (oxan-4-yl) ring substituent at the α-carbon. This compound combines the reactivity of an aldehyde group with the steric and electronic effects of the methoxy and oxan-4-yl moieties. The oxan-4-yl ring (a six-membered oxygen-containing heterocycle) may enhance solubility and influence stereochemical outcomes in reactions, while the methoxy group can modulate electronic properties and stability .
Properties
IUPAC Name |
2-methoxy-2-(oxan-4-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-8(6-9)7-2-4-11-5-3-7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGBAJIZAWXNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-4-yl)acetaldehyde typically involves the reaction of 2-methoxyacetaldehyde with tetrahydropyran under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-methoxy-2-(oxan-4-yl)acetic acid.
Reduction: Formation of 2-methoxy-2-(oxan-4-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)acetaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-4-yl)acetaldehyde is not well-documented. it is likely that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
The following compounds are structurally related to 2-Methoxy-2-(oxan-4-yl)acetaldehyde, differing in substituents, heterocycles, or functional groups:
Key Observations:
- Aldehyde vs. Carboxylic Acid: The presence of an aldehyde group in this compound contrasts with carboxylic acid derivatives (e.g., and ), which exhibit higher polarity and lower volatility. Aldehydes are more reactive in nucleophilic additions, whereas carboxylic acids participate in acid-base or condensation reactions .
- However, oxadiazoles are more electron-deficient, influencing reactivity in cycloadditions or metal coordination .
- Aryl vs. This difference may affect solubility and crystallization behavior .
Physical and Chemical Properties
Limited direct data exist for this compound, but comparisons can be inferred from analogs:
Notes:
Stability and Environmental Impact
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
